(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
CAS No.: 2090573-96-7
Cat. No.: VC3156807
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090573-96-7 |
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Molecular Formula | C10H13N5 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | (1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanamine |
Standard InChI | InChI=1S/C10H13N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5,11H2,1H3 |
Standard InChI Key | PGOWEAQBDKXELS-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)C2=NC=CN=C2)CN |
Canonical SMILES | CCN1C=C(C(=N1)C2=NC=CN=C2)CN |
Introduction
Structural Composition and Chemical Properties
(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine belongs to the pyrazole family, featuring a complex heterocyclic structure with multiple nitrogen-containing rings. The compound incorporates several key structural elements that contribute to its chemical identity:
Molecular Structure
The compound's architecture consists of three primary components:
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A 1H-pyrazol-4-yl core structure (a five-membered heterocyclic ring containing two adjacent nitrogen atoms)
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An ethyl substituent at position 1 of the pyrazole ring
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A pyrazin-2-yl group at position 3 of the pyrazole ring
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A methanamine (CH₂NH₂) group at position 4 of the pyrazole ring
This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions, potentially conferring biological activity.
Physical and Chemical Properties
Based on analysis of related pyrazole derivatives, the following properties can be inferred:
Property | Estimated Value/Characteristic |
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Molecular Formula | C₁₀H₁₃N₅ |
Molecular Weight | Approximately 203.25 g/mol |
Physical State | Crystalline solid at room temperature |
Solubility | Likely soluble in polar organic solvents (methanol, ethanol, DMSO); moderately soluble in water |
Hydrogen Bond Acceptors | 5 (nitrogen atoms) |
Hydrogen Bond Donors | 1 (primary amine) |
Rotatable Bonds | 3-4 |
Melting Point | Estimated range: 120-180°C |
The compound likely exhibits basic properties due to the presence of the primary amine group, which can accept protons in acidic environments . The multiple nitrogen atoms in the structure provide sites for coordination with metal ions or interaction with biological targets .
Structural Analogs
Several structural analogs provide insight into the potential characteristics of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine:
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N-methyl-1-(3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS: 1510459-57-0) shares a similar core structure but contains an additional methyl group on the amine
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1-(1-ethyl-1H-pyrazol-4-yl)methanamine (CAS: 856696-09-8) lacks the pyrazin-2-yl group at position 3
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Pyrazol-4-yl-pyridine compounds that function as allosteric modulators of muscarinic acetylcholine receptors demonstrate how structural variations affect biological activity
Synthesis Methodologies
The synthesis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine likely involves multi-step organic reactions utilizing established synthetic routes for similar pyrazole derivatives. Based on synthesis methods for related compounds, potential synthetic pathways can be proposed.
Pyrazole Ring Formation
The first key step typically involves formation of the pyrazole core structure:
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Condensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring
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Selective N-alkylation with an ethyl group at position 1, likely using an alkyl halide (ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride
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Introduction of the pyrazin-2-yl group at position 3 through cross-coupling reactions (such as Suzuki or Stille coupling) using appropriate pyrazine derivatives and palladium catalysts
Reaction Conditions and Optimization
Optimal synthesis conditions would likely include:
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Controlled temperature ranges (typically 0-80°C depending on the reaction step)
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Inert atmosphere (nitrogen or argon) for moisture-sensitive steps
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Careful selection of solvents (THF, DMF, or dichloromethane) based on solubility and reactivity requirements
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Purification through column chromatography, recrystallization, or other appropriate techniques to ensure high purity
Chemical Reactivity Profiles
The chemical reactivity of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is determined by its functional groups and electronic structure. Understanding these reactivity patterns is essential for predicting its behavior in different chemical environments and potential modifications for various applications.
Reactivity of the Amine Group
The primary amine (-CH₂NH₂) at position 4 of the pyrazole ring represents a key reactive site:
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Nucleophilic substitution reactions with various electrophiles (acid chlorides, anhydrides, aldehydes, ketones)
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Formation of amides, imines, and other nitrogen-containing derivatives
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Potential for quaternization to form ammonium salts, which may alter solubility and biological activity
Reactivity of the Heterocyclic System
The pyrazole and pyrazine rings exhibit characteristic heterocyclic reactivity:
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Electrophilic aromatic substitution at various positions, though typically with lower reactivity compared to benzene derivatives
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Coordination with metal ions through the nitrogen atoms, potentially forming coordination complexes
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Hydrogen bonding interactions that influence molecular recognition properties and crystal packing in solid state
Metabolic Transformations
In biological systems, the compound may undergo metabolic transformations including:
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Oxidation of the primary amine to form corresponding aldehydes or carboxylic acids
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N-dealkylation of the ethyl group
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Hydroxylation at various positions of the heterocyclic rings
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Conjugation reactions (glucuronidation, sulfation) at the amine position to enhance excretion
Therapeutic Area | Potential Mechanism | Structural Features Contributing |
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Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX, LOX) | Pyrazole core structure |
Antimicrobial | Interaction with microbial cell components | Multiple nitrogen atoms for target binding |
CNS activity | Modulation of neurotransmitter receptors | Balanced lipophilicity for BBB penetration |
Enzyme inhibition | Competitive binding to enzyme active sites | Heterocyclic rings providing specific geometry |
Material Science Applications
Beyond biological applications, the compound's structure suggests potential uses in:
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Coordination chemistry, forming metal complexes through the nitrogen atoms
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Development of chemical sensors, particularly for metal ion detection
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Building blocks for more complex molecular architectures or polymer science
Structure-Activity Relationship Analysis
Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific applications.
Key Structural Determinants
Several structural elements likely contribute to the compound's activity profile:
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The ethyl group at position 1 of the pyrazole ring influences lipophilicity and membrane permeability, potentially affecting bioavailability and distribution
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The pyrazin-2-yl substituent introduces additional hydrogen bond acceptors and modifies the electronic properties of the pyrazole ring
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The methanamine group provides a handle for further derivatization and introduces potential for ionic interactions with biological targets
Comparison with Related Compounds
Analyzing similar compounds provides insight into potential optimization strategies:
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N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine demonstrates how methyl versus ethyl substitution affects biological activity
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1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine shows how aromatic substitution on the amine nitrogen modifies property profiles
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Pyrazol-4-yl-pyridine compounds illustrate the impact of replacing the pyrazine with other heterocycles
Analytical Characterization Methods
Proper characterization of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine requires multiple complementary analytical techniques.
Nuclear Magnetic Resonance (NMR)
Expected key signals in ¹H NMR spectrum (CDCl₃):
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Ethyl group: triplet (~1.2-1.4 ppm, CH₃) and quartet (~4.0-4.2 ppm, CH₂)
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Pyrazole C-H: singlet (~7.5-8.0 ppm)
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Pyrazine C-H: multiple signals (~8.5-9.0 ppm)
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Methanamine CH₂: singlet (~3.8-4.0 ppm)
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NH₂ protons: broad singlet (~1.5-2.0 ppm, exchangeable with D₂O)
¹³C NMR would show characteristic signals for all carbon environments, including the heterocyclic carbons (140-160 ppm range) and the methanamine carbon (~40-45 ppm).
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak at m/z ≈ 203 (corresponding to C₁₀H₁₃N₅)
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Fragmentation patterns including loss of the amino group (m/z ≈ 186) and ethyl group (m/z ≈ 174)
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Additional diagnostic fragments from cleavage at various positions
Chromatographic Methods
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with appropriate columns (typically C18 reverse phase) would provide purity assessment and retention time characterization. Gas chromatography may also be applicable if the compound shows sufficient volatility and thermal stability.
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